molecular formula C22H36NiPS10 B1167482 Siphonodictyol G CAS No. 105064-32-2

Siphonodictyol G

Cat. No.: B1167482
CAS No.: 105064-32-2
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Description

Siphonodictyol G is a Drimane-type meroterpenoid isolated from marine sponges, notably S. coralliphagum, found in Pacific and Caribbean regions . It belongs to a structurally diverse class of natural products derived from marine organisms, characterized by a fused drimane sesquiterpene skeleton combined with phenolic or quinone moieties . This compound exhibits broad-spectrum antimicrobial activity against clinical pathogens such as Staphylococcus aureus, Bacillus subtilis, and Vibrio anguillarum .

Properties

CAS No.

105064-32-2

Molecular Formula

C22H36NiPS10

Synonyms

Siphonodictyol G

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Siphonodictyol G shares structural and functional similarities with other Drimane meroterpenoids isolated from marine sponges. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Structural Features Biological Activities Source
This compound Drimane skeleton with hydroxyl/phenolic groups Antimicrobial, PKC inhibition S. coralliphagum (Pacific/Caribbean)
Siphonodictyol H Structural isomer of G; differs in hydroxyl group positioning Similar antimicrobial spectrum to G Co-occurs with G in S. coralliphagum
Siphonodictyal B1 Sesquiterpene-hydroquinone derivative Modulates intracellular Ca²⁺ levels; synergizes with thapsigargin Bahamas deep-water sponges
Bis(sulfato)-cyclosiphonodictyol A Sulfated sesquiterpene-hydroquinone Inhibits [³H]-LTB4 binding to human neutrophils; immunomodulatory potential Bahamas sponges
Siphonodictyonic Acid Carboxylic acid derivative of Drimane meroterpenoids Antimicrobial activity S. coralliphagum

Key Structural Differences

  • This compound vs. H: While both share the Drimane backbone, the position of hydroxyl groups likely influences their binding affinities to microbial targets. Siphonodictyol H may exhibit altered potency due to steric or electronic effects .
  • Siphonodictyal B1: Contains a hydroquinone moiety absent in G. This structural feature enhances its ability to increase intracellular calcium levels, a mechanism absent in G .

Pharmacokinetic and Source Considerations

  • Natural Sources: this compound and H are co-isolated from S. coralliphagum, indicating shared biosynthetic pathways . Bis(sulfato)-cyclosiphonodictyol A and siphonodictyal B1 are found in Bahamas sponges, highlighting geographic variability in meroterpenoid production .
  • Stability and Solubility: Siphonodictyal B1 is prone to hydrolysis, converting to B2 in aqueous environments, whereas this compound is more stable . Sulfated derivatives like bis(sulfato)-cyclosiphonodictyol A may exhibit enhanced solubility compared to non-sulfated analogs .

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